4-phenoxy-N-phenylbutanamide
Description
Contextualization of Butanamide Derivatives in Medicinal Chemistry and Chemical Biology Research
Butanamide derivatives represent a significant and diverse class of compounds in the fields of medicinal chemistry and chemical biology. The butanamide scaffold is a versatile structural motif found in numerous biologically active molecules. Researchers have successfully synthesized and evaluated various butanamide derivatives for a wide range of therapeutic applications. rsc.org
These applications include:
Anticonvulsant Agents: Certain N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)butanamides have been synthesized as hybrid molecules of known antiepileptic drugs, showing potential as new anticonvulsant agents. nih.gov
Anti-inflammatory and Analgesic Properties: Novel 4-(5-chloro-2-oxo-3H-benzoxazol-3-yl)butanamide derivatives have demonstrated significant analgesic and anti-inflammatory activities in preclinical studies. tubitak.gov.tr Other butanamide derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. jchemrev.com
Anticancer Activity: The amide functional group is a key feature in many compounds with cytotoxic activity against cancer cells. rsc.org Derivatives of butanamide have been explored as potential anticancer agents, with some showing activity against various human cancer cell lines. benthamdirect.comwisdomlib.org For example, N-(4-chlorophenyl)-4-phenylbutanamide has been identified as a histone deacetylase 6 (HDAC6) inhibitor with anti-proliferative effects on cervix cancer and leukemia cells. nih.gov
Enzyme Inhibition: The structural framework of butanamides allows for interaction with various enzymatic targets. Fluorinated butanamide derivatives have been developed as potent, broad-spectrum inhibitors of matrix metalloproteinases (MMPs), enzymes implicated in cancer and other diseases. acs.org Other derivatives have shown potential as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV). jchemrev.com
The versatility of the butanamide core allows for extensive chemical modification, enabling the creation of large libraries of compounds for screening against diverse biological targets. This adaptability makes it a privileged scaffold in drug discovery and development. figshare.com
Rationale for Academic Investigation of 4-phenoxy-N-phenylbutanamide: A Research Perspective
The academic investigation of a specific molecule like this compound is driven by a rationale rooted in its distinct structural features: the butanamide core, the N-phenyl substituent, and the terminal phenoxy group.
From a research perspective, the rationale for its investigation includes:
Structural Analogy to Bioactive Molecules: The phenoxy moiety is a common feature in many pharmacologically active compounds. For instance, researchers have synthesized and evaluated 4-phenoxy-phenyl isoxazoles as novel inhibitors of acetyl-CoA carboxylase (ACC), an enzyme linked to cancer and metabolic diseases. nih.gov The presence of this group in this compound suggests it could interact with similar biological targets.
Exploring Structure-Activity Relationships (SAR): The synthesis of this compound provides a fundamental structure that can be systematically modified. Researchers can study how alterations, such as adding substituents to either the N-phenyl ring or the phenoxy ring, affect its biological activity. This exploration is crucial for understanding the structure-activity relationship and optimizing lead compounds. nih.gov
Potential as a Lead Compound: Given the broad biological activities of butanamide derivatives, this compound serves as a candidate for screening in various biological assays. rsc.org Its relatively simple structure makes it an attractive starting point or building block for developing more complex and potent molecules for therapeutic use in areas like oncology or inflammatory diseases. ontosight.aismolecule.com
Chemical Synthesis and Methodology Development: The synthesis of novel amide compounds like this compound can itself be a research goal, aiming to develop efficient, high-yield, and environmentally sustainable synthetic methods, such as those utilizing ultrasonic synthesis. rsc.orgucf.edu
Scope and Objectives of Scholarly Inquiry on this compound
A scholarly inquiry into this compound would typically encompass a multi-stage research plan with clear objectives.
Initial Research Phase: Synthesis and Characterization
Objective 1: Chemical Synthesis. To develop and optimize a synthetic route to produce this compound. This could involve reacting 4-phenoxybutanoic acid with aniline (B41778) or their respective derivatives using coupling agents. nih.gov
Objective 2: Structural Elucidation. To confirm the chemical structure of the synthesized compound using modern analytical techniques.
| Analytical Technique | Purpose |
| Nuclear Magnetic Resonance (NMR) | To determine the carbon-hydrogen framework of the molecule. |
| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern. |
| Infrared (IR) Spectroscopy | To identify the presence of key functional groups, such as the amide and ether linkages. |
Secondary Research Phase: Biological Evaluation
Objective 3: In Vitro Screening. To evaluate the biological activity of this compound across a panel of assays. Based on the activities of related structures, this would likely include screening for anticancer, anti-inflammatory, and antimicrobial properties. rsc.orgtubitak.gov.trsmolecule.com
Objective 4: Elucidation of Mechanism of Action. If significant biological activity is observed, further studies would aim to identify the specific molecular target or pathway through which the compound exerts its effect. nih.gov This could involve enzyme inhibition assays or molecular docking studies to predict interactions with biological targets. benthamdirect.comnih.gov
Tertiary Research Phase: Lead Optimization
Objective 5: Structure-Activity Relationship (SAR) Studies. To synthesize and test a library of derivatives to identify which parts of the molecule are essential for its activity and to improve potency and selectivity. nih.gov
This structured approach allows for a thorough investigation of a novel chemical entity, from its basic chemical synthesis to its potential as a starting point for new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-phenoxy-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(17-14-8-3-1-4-9-14)12-7-13-19-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHJIPHIDXJEIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCCOC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80364450 | |
| Record name | 4-phenoxy-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6154-25-2 | |
| Record name | 4-phenoxy-N-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80364450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Chemical Modification Strategies for 4 Phenoxy N Phenylbutanamide
Established Methodologies for the Synthesis of 4-phenoxy-N-phenylbutanamide and its Precursors
Conventional Synthetic Routes and Precursor Utilization
The synthesis of this compound is most commonly achieved through the formation of an amide bond between 4-phenoxybutanoic acid and aniline (B41778). This reaction typically involves the activation of the carboxylic acid group of 4-phenoxybutanoic acid to facilitate a nucleophilic attack by the amino group of aniline.
One established method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-phenoxybutanoyl chloride is highly reactive and readily couples with aniline to form the desired amide. The reaction is usually carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct.
Alternatively, peptide coupling agents can be employed to facilitate the amidation. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), are effective for this purpose. smolecule.com These reagents activate the carboxylic acid, allowing for a direct reaction with aniline under milder conditions. The choice of an appropriate aprotic solvent, for instance, dichloromethane (B109758) (DCM) or dimethylformamide (DMF), is important to ensure that the reactants are dissolved and to prevent unwanted side reactions.
The primary precursors for these routes are 4-phenoxybutanoic acid and aniline. Aniline is a commercially available starting material. 4-phenoxybutanoic acid can be prepared via a Williamson ether synthesis, which involves the reaction of phenol (B47542) with a 4-halobutanoic acid derivative, such as ethyl 4-bromobutanoate, in the presence of a base like potassium carbonate. Subsequent hydrolysis of the ester yields the required carboxylic acid.
Stereoselective Synthesis and Chiral Resolution Approaches
The core structure of this compound itself is achiral, meaning it does not have enantiomers. Therefore, stereoselective synthesis or chiral resolution is not typically a consideration for the synthesis of the parent compound.
However, if chiral centers were to be introduced into the molecule, for example, by adding substituents to the butanamide chain, then stereoselective methods would become relevant. For instance, the synthesis of optically active 4-substituted γ-lactones has been achieved through lipase-catalyzed stereoselective acetylation of N-methyl-4-hydroxyalkanamides. nii.ac.jp A similar enzymatic resolution strategy could potentially be adapted for chiral derivatives of this compound. Other potential strategies could include the use of chiral auxiliaries to guide the stereoselective formation of a new chiral center or the separation of enantiomers from a racemic mixture using chiral chromatography. nih.govresearchgate.net
Optimization of Reaction Conditions and Yield Enhancement
Reaction temperature is another critical parameter. While some amide coupling reactions proceed efficiently at room temperature, others may require cooling to control exothermicity and minimize the formation of byproducts. The purification of the final product is also crucial for obtaining a high yield of pure material. A common workup procedure involves sequential washes of the reaction mixture with dilute acid and base to remove unreacted starting materials. Further purification can be achieved by techniques such as recrystallization or column chromatography over silica (B1680970) gel. dovepress.comnih.gov In some cases, solvent-free mechanochemical methods, such as ball milling, have been shown to produce high yields of related amide compounds while being more environmentally friendly.
Interactive Data Table: Synthesis Parameters
| Parameter | Options | Rationale |
|---|---|---|
| Activation Method | Acyl Chloride Formation (e.g., SOCl₂) | High reactivity, but can be harsh. |
| Coupling Agents (e.g., EDC/HOBt) | Milder conditions, good yields, fewer side reactions. smolecule.com | |
| Base | Triethylamine, Pyridine | Neutralizes acidic byproducts. |
| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Aprotic, good solubility for reactants. |
| Purification | Recrystallization, Column Chromatography | To obtain a high-purity final product. dovepress.comnih.gov |
Design and Synthesis of this compound Analogs and Derivatives
Rational Design Principles for Structural Diversification
The rational design of analogs of this compound allows for the systematic exploration of its structure-activity relationships (SAR). nih.gov The molecule presents several opportunities for structural modification, including the two aromatic rings (the phenoxy and the N-phenyl moieties) and the butanamide linker. nih.govgoogle.com
Key design strategies include:
Peripheral Substitutions: Introducing various substituents onto the aromatic rings can probe the effects of sterics and electronics on the molecule's properties. For example, the synthesis of diphenyl ether derivatives with different substituents has been explored to develop novel antitubercular agents. dovepress.comnih.gov
Isosteric Replacements: Replacing atoms or groups with others that have similar physical or chemical properties can help to understand the importance of specific functionalities. For instance, the ether oxygen could be replaced with a sulfur atom to create a thioether analog.
Scaffold Hopping: The central butanamide core could be replaced with a different chemical scaffold that maintains a similar three-dimensional arrangement of the key functional groups.
Linker Modification: The length and flexibility of the butanamide chain can be altered to investigate the optimal spatial relationship between the two aromatic rings.
Synthetic Strategies for Core Modifications and Peripheral Substitutions
The synthesis of analogs with modified peripheral groups is generally achieved by using appropriately substituted starting materials. For instance, to create derivatives with a substituted N-phenyl ring, a substituted aniline can be used in the amidation reaction. Similarly, to modify the phenoxy ring, a substituted phenol can be used in the initial Williamson ether synthesis to generate a substituted 4-phenoxybutanoic acid precursor. nih.gov
Core modifications require more tailored synthetic approaches. For example, creating a thioether analog would involve reacting a thiophenol derivative instead of a phenol in the initial ether synthesis step. The synthesis of a library of diverse analogs can be expedited using parallel synthesis techniques, where multiple reactions are run simultaneously in a spatially separated manner. This approach allows for the rapid generation of a large number of compounds for biological screening.
Interactive Data Table: Analog Synthesis
| Target Modification | Synthetic Approach | Example Precursors |
|---|---|---|
| N-Phenyl Ring Substitution | Use of substituted anilines in the amidation step. | 4-phenoxybutanoic acid, 4-chloroaniline |
| Phenoxy Ring Substitution | Use of substituted phenols in the initial ether synthesis. nih.gov | 4-chlorophenol, ethyl 4-bromobutanoate, aniline |
| Linker Modification | Synthesis of a modified linker precursor. | 4-(phenylthio)butanoic acid, aniline |
Chemo-Enzymatic and Biocatalytic Synthesis of Advanced Analogs
The integration of enzymatic processes with chemical synthesis, known as chemo-enzymatic synthesis, and the direct use of biological catalysts (biocatalysis) offer powerful strategies for producing advanced analogs of this compound. These approaches provide significant advantages in terms of selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions, and reduced environmental impact compared to purely chemical methods. While direct chemo-enzymatic synthesis of this compound analogs is not extensively documented, the synthesis of structurally related compounds, particularly chiral amines and various butanamide derivatives, provides a strong basis for developing such pathways.
Enzymes such as lipases and transaminases are particularly relevant for the synthesis of advanced analogs of this compound. nih.govdntb.gov.uanih.govnih.gov Lipases, known for their versatility, can catalyze the formation of amide bonds, while transaminases are highly effective in producing chiral amines from prochiral ketones, which can then be incorporated into the final molecule. dntb.gov.uanih.govnih.gov
A plausible chemo-enzymatic route to chiral analogs of this compound could involve the enzymatic synthesis of a chiral precursor followed by chemical coupling. For example, a prochiral ketone could be converted to a chiral amine using a transaminase. nih.govresearchgate.net This chiral amine could then be acylated with a 4-phenoxybutyric acid derivative to yield the desired chiral this compound analog.
The following data tables summarize key findings from research on the chemo-enzymatic synthesis of related butanamide and chiral amine derivatives, illustrating the potential for applying these methods to this compound.
Table 1: Lipase-Catalyzed Synthesis of Butanamide Derivatives
| Enzyme | Substrates | Product | Key Findings |
| Candida antarctica lipase (B570770) B (CalB) | Benzylamine, Methyl crotonate | (R)-(−)-N-benzyl-3-(benzylamino)butanamide | The solvent medium influences the chemoselectivity of the aza-Michael addition and subsequent kinetic resolution. nih.govdntb.gov.ua |
| Candida antarctica lipase B (CALB) | Furfurylamine, Ethyl acetate | N-acetylfurfurylamine | CALB, particularly when immobilized, is an effective biocatalyst for the chemoselective N-acylation of amines. nih.gov |
| Burkholderia cepacia lipase | Various amines and acyl donors | Enantioenriched acylated amines | This lipase demonstrates high selectivity in the kinetic resolution of amines through acylation, with the choice of acyl donor and solvent being crucial. utupub.fi |
Table 2: Transaminase-Catalyzed Synthesis of Chiral Amines
| Enzyme | Substrate | Product | Key Findings |
| Amino transaminase (ATA) on 2D ITQ-2 zeolite | Prochiral ketones from biomass | Chiral amines | Immobilized ATAs show high stability and activity, enabling the synthesis of valuable chiral amines with high yields and enantiomeric excess. nih.govresearchgate.net |
| ω-Transaminase (ATA-47) | Substituted tetralone | (S)-amine | Employed in a chemo-enzymatic route for the synthesis of key chiral intermediates for a gamma secretase inhibitor. worktribe.com |
| ω-Transaminase (Cvi-TA, Vfl-TA) | Prochiral ketones | 3-amino-1-phenylbutane | A cascade reaction with pyruvate (B1213749) decarboxylase was used to overcome unfavorable equilibrium and improve yield. tdx.cat |
The research detailed in these tables underscores the potential of chemo-enzymatic and biocatalytic strategies for synthesizing advanced analogs of this compound. The use of lipases for amide formation and transaminases for the generation of chiral precursors are particularly promising avenues for creating novel derivatives with specific stereochemistry and functionalities. nih.govnih.gov The development of these enzymatic steps can lead to more efficient and sustainable synthetic routes for this class of compounds. beilstein-journals.org
Molecular Interactions and Receptor/enzyme Target Engagement of 4 Phenoxy N Phenylbutanamide
Exploration of Molecular Binding Profiles and Affinities
Ligand-Target Interaction Profiling in Defined Biological Systems
No specific data from ligand-target interaction profiling studies for 4-phenoxy-N-phenylbutanamide are available in the public scientific literature. Such studies are crucial for identifying the binding partners of a compound within a biological system.
Identification of Putative Biological Targets and Off-Targets
Without experimental data from screening assays or computational modeling specific to this compound, any list of putative biological targets would be purely speculative. The identification of on-target and off-target interactions is a critical step in drug discovery and development that has not been publicly documented for this compound.
Characterization of Enzymatic Inhibition or Activation Mechanisms
Kinetic Analysis of Enzyme Modulation by this compound
There are no published kinetic studies detailing the modulation of any specific enzyme by this compound. Kinetic analysis would be necessary to determine the nature and potency of any enzymatic inhibition or activation.
Structural Basis of Enzyme-4-phenoxy-N-phenylbutanamide Complex Formation
Information regarding the structural basis of how this compound might form a complex with an enzyme is not available. X-ray crystallography or NMR spectroscopy studies would be required to elucidate such structural details.
Receptor Occupancy and Ligand-Binding Domain Interactions
No studies on the receptor occupancy of this compound have been found. Such research is essential for understanding how the compound might interact with cell surface or intracellular receptors to elicit a biological response.
Research Findings on this compound Remain Undisclosed in Publicly Available Literature
Despite a thorough search of scientific databases and publicly available research, no specific data regarding the molecular interactions, receptor or enzyme targets, or binding mechanisms of the chemical compound This compound could be identified.
Consequently, the requested article sections on its specific receptor subtype involvement and its potential allosteric or orthosteric binding mechanisms cannot be provided at this time due to the absence of foundational research on this particular compound.
Information on Structurally Related Compounds
Research on analogous compounds with the butanamide or phenoxy-phenyl scaffold indicates that this class of molecules has been investigated for a variety of biological activities. For instance, different derivatives have been explored for their potential as inhibitors of enzymes such as Fatty Acid Amide Hydrolase (FAAH) and as modulators of receptors like the metabotropic glutamate (B1630785) receptor 4 (mGluR4). However, it is crucial to note that these findings are not directly applicable to this compound, as minor structural changes can lead to significant differences in biological activity and binding modes.
Without specific studies on this compound, any discussion of its molecular interactions would be purely speculative and would not meet the standards of scientific accuracy.
Structure Activity Relationship Sar and Structure Target Relationship Str Studies of 4 Phenoxy N Phenylbutanamide Analogs
Elucidation of Key Pharmacophoric Features of 4-phenoxy-N-phenylbutanamide and its Derivatives
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For this compound and its analogs, the key pharmacophoric features are primarily associated with the phenyl, phenoxy, and amide moieties, along with the influence of the spacer length and various substituents.
Contribution of Phenyl, Phenoxy, and Amide Moieties to Biological Activity
The phenyl group often serves as a surface recognition cap, engaging in hydrophobic and aromatic interactions with the target protein. nih.govnih.gov For instance, in the context of histone deacetylase (HDAC) inhibitors, a phenyl ring can interact with residues at the rim of the active site tunnel. nih.gov The electronic nature of this ring can be modulated by substituents to enhance binding affinity.
The phenoxy group also plays a significant role in target engagement. The oxygen atom can act as a hydrogen bond acceptor, while the aromatic ring can participate in π-π stacking or hydrophobic interactions. nih.gov In some analogs, the phenoxy moiety has been shown to be crucial for orienting the molecule within the binding pocket of an enzyme.
Role of Spacer Length and Substituent Effects on Activity
The length and flexibility of the alkyl spacer connecting the phenoxy and amide groups are critical determinants of biological activity. The spacer's role is to optimally position the key pharmacophoric groups (phenyl and phenoxy) for interaction with the target. An inappropriate spacer length can lead to a significant loss of activity. Studies on other bioactive molecules with similar architectures have shown that varying the spacer length can modulate potency and selectivity. nih.gov For example, in a series of perylene (B46583) bisimide derivatives, the length of the alkyl spacer between an amide and the imide group was found to influence the kinetic behavior of their supramolecular polymerization. nih.gov
Substituents on both the phenyl and phenoxy rings have a profound impact on the biological activity of this compound analogs. The nature, position, and size of these substituents can affect the molecule's lipophilicity, electronic properties, and steric profile.
For instance, in a study of phenoxyacetic acid derivatives, the introduction of chloro-substituents into the aromatic ring was shown to alter the electronic structure and biological activity. nih.gov Similarly, in a series of ortho-phenyl phenylhydroxamic acids designed as HDAC inhibitors, halogen-containing compounds exhibited higher class IIa HDAC inhibition compared to the unsubstituted analog, suggesting a favorable contribution of halogen functional groups. nih.gov The introduction of a methoxy (B1213986) group also displayed greater activity than the unsubstituted compound in that study. nih.gov
The following table summarizes the general effects of spacer length and substituents on the activity of related compound series.
| Structural Modification | General Effect on Activity | Reference |
| Spacer Length | ||
| Optimal Length | Maximizes interaction with target by correctly positioning functional groups. | nih.gov |
| Suboptimal Length | Can lead to decreased or loss of activity. | nih.gov |
| Substituents | ||
| Halogens (e.g., Cl, F) | Can increase potency through favorable interactions. | nih.govnih.gov |
| Electron-donating groups (e.g., OCH₃) | May enhance activity. | nih.gov |
| Bulky groups | Can either enhance or decrease activity depending on the target's steric tolerance. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net
Development of Predictive Models for Molecular Potency
Predictive QSAR models for this compound derivatives can be developed using various molecular descriptors that quantify the physicochemical properties of the compounds. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).
In studies of related phenoxyacetamide and phenoxypyrimidine derivatives, QSAR models have been successfully developed to predict their inhibitory activity against enzymes like monoamine oxidase (MAO) and p38 kinase. nih.govnih.gov These models often reveal that a combination of steric, electronic, and hydrogen-bonding properties are crucial for activity. nih.gov For instance, a QSAR study on phenoxypyrimidine derivatives as p38 kinase inhibitors highlighted the significant roles of steric effects, hydrogen bonding, and electronic properties. nih.gov
The general steps for developing a QSAR model for this compound derivatives would involve:
Data Set Selection: A series of analogs with a wide range of biological activities is chosen.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model correlating the descriptors with biological activity.
Model Validation: The predictive power of the model is assessed.
Statistical Validation and Applicability Domain of QSAR Models
The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Key statistical parameters include:
Coefficient of determination (R²): A measure of the goodness-of-fit of the model.
Cross-validated R² (Q²): A measure of the model's predictive ability, typically calculated using a leave-one-out or leave-many-out procedure.
External validation: The model's ability to predict the activity of a set of compounds not used in the model development (the test set).
A robust QSAR model should have high values for both R² and Q². For example, a QSAR model for phenoxypyrimidine derivatives reported an R² of 0.98 and a Q² of 0.87, indicating a highly predictive model. nih.gov
The applicability domain (AD) of a QSAR model defines the chemical space for which the model is expected to make reliable predictions. It is crucial to define the AD to avoid making predictions for compounds that are structurally too different from those in the training set.
The following table presents typical statistical parameters used in QSAR model validation.
| Statistical Parameter | Description | Desirable Value |
| R² (Coefficient of determination) | Proportion of variance in the dependent variable that is predictable from the independent variable(s). | Close to 1 |
| Q² (Cross-validated R²) | A measure of the predictive power of the model from internal validation. | Close to 1 |
| R²_pred (External validation R²) | A measure of the predictive power of the model on an external test set. | Close to 1 |
| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | Low value |
Conformational Analysis and its Influence on Molecular Interactions
The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
For this compound, the key rotatable bonds are within the butanamide spacer and the bonds connecting the phenyl and phenoxy groups to the rest of the molecule. The preferred conformation is the one with the lowest energy, which is determined by a balance of steric and electronic interactions.
Studies on related N-phenylbutanamide derivatives have shown that the presence of substituents can significantly influence conformational preferences. For example, halogen substituents can introduce new energy minima and rotational barriers that are not present in the non-halogenated parent compound. The butanamide backbone tends to adopt conformations that minimize steric hindrance between substituents and the bulky N-phenyl group.
The conformation of the molecule dictates how its pharmacophoric features are presented to the biological target. A molecule may only be active in a specific conformation that allows for optimal interactions with the binding site. Therefore, understanding the conformational landscape of this compound analogs is essential for rational drug design. Computational methods, such as molecular mechanics and quantum chemical calculations, are often employed to predict the low-energy conformations of molecules and to understand how these conformations might interact with a target protein.
Induction or Modulation of Specific Cellular Phenotypes at a Mechanistic Level
There are no published findings on the induction or modulation of specific cellular phenotypes, such as apoptosis, differentiation, or stress responses, by this compound. The c-Jun N-terminal Kinase (JNK) cascade, for example, is a key pathway in transmitting stress signals that can lead to apoptosis. However, no research connects this compound to the activation or inhibition of this or other phenotype-driving mechanisms.
In-depth Mechanistic Investigations of this compound Remain Largely Undocumented in Publicly Available Research
A comprehensive review of publicly available scientific literature reveals a significant gap in the mechanistic understanding of the chemical compound this compound at the cellular and subcellular levels. Despite the importance of elucidating the biological activities of novel chemical entities, dedicated studies on the cellular responses, programmed cell death pathways, and ex vivo tissue-level effects of this compound are not readily found in published research. This article outlines the standard methodologies and frameworks that would be employed in such an investigation, while highlighting the current absence of specific data for this particular compound.
Computational and Theoretical Approaches in 4 Phenoxy N Phenylbutanamide Research
Molecular Docking and Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial for understanding potential biological targets of a compound.
Virtual Screening for Novel Targets or Related Compounds
Virtual screening (VS) is a computational method used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov In the context of 4-phenoxy-N-phenylbutanamide, a virtual screening campaign could be initiated to identify its potential biological targets. This involves docking the this compound structure against a wide array of known protein structures. mdpi.comnih.gov The process helps in prioritizing potential targets for further experimental validation, saving time and resources. biorxiv.org Similarly, libraries of compounds structurally related to this compound could be screened against a known target to identify molecules with potentially higher affinity or better properties.
Analysis of Binding Poses and Interaction Hotspots
Once a potential protein target is identified, molecular docking can provide detailed insights into the binding mode of this compound. The analysis focuses on the specific binding pose (the orientation and conformation of the ligand within the protein's binding site) and the key molecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov Identifying these "interaction hotspots" is critical for understanding the basis of molecular recognition and for designing new molecules with improved binding affinity. nih.govmdpi.com For instance, studies on related phenoxy derivatives, such as 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine, have used docking to elucidate the role of specific hydrogen bond donors in their interaction with targets like the ULK1 kinase. researchgate.netnih.gov
Molecular Dynamics Simulations and Conformational Landscape Exploration
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations allow researchers to observe the dynamic behavior of molecules over time. urfu.ruresearchgate.net
Stability and Flexibility of this compound in Biological Environments
MD simulations can be used to study the conformational flexibility of this compound in various environments, such as in water or a simulated cell membrane. By simulating the movements of every atom over time, researchers can understand the molecule's preferred shapes and how it might change its conformation upon entering a biological system. nih.gov This exploration of the "conformational landscape" is vital for understanding its physicochemical properties and bioavailability. nih.gov
Dynamic Behavior of Ligand-Target Complexes
Applying MD simulations to a ligand-target complex, such as one predicted by molecular docking, can validate the stability of the interaction. These simulations can reveal whether the ligand remains securely in the binding pocket or if it is unstable and dissociates. mdpi.com Furthermore, MD can uncover subtle changes in the protein's shape upon ligand binding, which can be crucial for its function. The analysis of hydrogen bond occupancy over the course of a simulation, for example, can confirm the importance of key interactions for the stability of the complex. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. nih.gov These methods provide a fundamental understanding of a molecule's structure, stability, and reactivity. For a compound like this compound, quantum chemical calculations could be used to:
Determine the most stable three-dimensional geometry.
Calculate the distribution of electronic charge within the molecule, which influences how it interacts with other molecules.
Predict its reactivity by analyzing the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net
Simulate spectroscopic properties (like IR or NMR spectra) to aid in its experimental characterization.
These theoretical calculations provide a foundational understanding of the molecule's intrinsic properties, which underpins its behavior in more complex biological systems.
HOMO/LUMO Analysis and Electrostatic Potential Mapping
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. edu.krdnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. edu.krd The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial parameter that provides information about the molecule's kinetic stability, chemical reactivity, and optical polarizability. edu.krd A smaller gap suggests higher reactivity, as it is easier to excite an electron from the HOMO to the LUMO. edu.krd
For this compound, a hypothetical HOMO-LUMO analysis could yield the following data, typically calculated using Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311++G). edu.krd
Table 1: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound were not found in the searched literature.
De Novo Design and Lead Optimization Strategies Based on this compound Framework
The this compound scaffold can serve as a starting point for the design of new molecules with desired biological activities. De novo design and lead optimization are two key computational strategies employed in drug discovery to achieve this.
De novo drug design involves the computational construction of novel molecular structures from scratch, often within the binding site of a biological target. nih.govIf this compound were identified as a hit in a screening campaign, de novo design algorithms could be used to generate new molecules that retain the key pharmacophoric features of the parent compound while exploring new chemical space to improve binding affinity and other drug-like properties. nih.gov
Lead optimization, on the other hand, focuses on the iterative modification of a known active compound (the "lead") to enhance its properties. nih.govFor the this compound framework, a lead optimization campaign could involve systematic modifications to different parts of the molecule, such as the phenoxy ring, the phenyl ring, and the butanamide linker. Computational tools can predict how these modifications will affect properties like binding affinity, solubility, and metabolic stability. For example, structure-activity relationship (SAR) studies could be guided by computational predictions to identify substitutions on the aromatic rings that lead to improved biological activity. nih.gov
Table 3: Compound Names Mentioned
Analytical Methodologies and Spectroscopic Characterization of 4 Phenoxy N Phenylbutanamide
Advanced Chromatographic Techniques for Purity and Separation
The analysis and purification of 4-phenoxy-N-phenylbutanamide rely on advanced chromatographic techniques that separate the compound from starting materials, byproducts, and other impurities. The choice of method depends on the specific analytical goal, such as purity assessment, impurity profiling, or the separation of stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity and quantifying the presence of this compound in a sample. Given the compound's structure, which includes aromatic rings and an amide group, reversed-phase HPLC is particularly effective.
In this method, a non-polar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970) column, is used. The mobile phase consists of a polar solvent mixture, commonly acetonitrile (B52724) and water or methanol (B129727) and water. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of compounds with varying polarities. Detection is typically achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic rings of the molecule exhibit strong absorbance, usually around 254 nm. This technique allows for the separation of the main compound from non-volatile or thermally unstable impurities.
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Byproducts and Impurities
Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its molecular weight and polar amide group, GC is an invaluable tool for detecting volatile impurities and residual starting materials from its synthesis.
Potential volatile byproducts could include unreacted phenol (B47542), aniline (B41778), or solvent residues. For analysis, the sample is injected into a heated port where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. A common stationary phase for this type of analysis is a non-polar 5% diphenyl/95% dimethylpolysiloxane phase. rsc.org A temperature program, where the column temperature is gradually increased, allows for the separation of compounds based on their boiling points. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for definitive identification of the impurities. rsc.org
Table 2: Typical GC Conditions for Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min (hold 5 min) |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (e.g., 50:1) |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Should the butanamide backbone of this compound be substituted to create a chiral center, Supercritical Fluid Chromatography (SFC) would be the premier technique for separating the resulting enantiomers. SFC has emerged as a dominant method for chiral separations, often providing faster and more efficient results than HPLC. chromatographyonline.comeuropeanpharmaceuticalreview.com
This technique utilizes supercritical carbon dioxide as the main component of the mobile phase, often mixed with a small amount of a polar organic co-solvent like methanol or ethanol. The separation is achieved on a chiral stationary phase (CSP), with columns based on derivatized polysaccharides like amylose (B160209) and cellulose (B213188) being particularly effective. phenomenex.comnih.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for high flow rates and rapid analysis times. nih.gov SFC is recognized for its reduced consumption of toxic solvents compared to normal-phase LC, making it a greener alternative. chromatographyonline.com
Table 3: Representative SFC Method for Chiral Analysis
| Parameter | Condition |
|---|---|
| Column | Chiral Stationary Phase (e.g., Lux Cellulose-1 or Chiralpak AD-H) |
| Mobile Phase | Supercritical CO₂ with a Methanol/Acetonitrile co-solvent |
| Co-solvent Percentage | 5% to 40% gradient |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
¹H NMR: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons on the N-phenyl and phenoxy rings, the aliphatic protons of the butanamide chain, and the amide proton (N-H). The protons on the aromatic rings would appear in the downfield region (approx. 6.9-7.6 ppm). The three sets of methylene (B1212753) protons (-CH₂-) in the butane (B89635) chain would appear as multiplets in the upfield region (approx. 2.0-4.0 ppm), with their specific chemical shifts influenced by their proximity to the electron-withdrawing oxygen and carbonyl groups. The amide proton would typically appear as a broad singlet in the downfield region (approx. 8.0-10.0 ppm).
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Key signals would include the carbonyl carbon (C=O) at a highly deshielded position (approx. 170-175 ppm), multiple signals in the aromatic region (approx. 115-160 ppm) corresponding to the carbons of the two phenyl rings, and three signals in the aliphatic region (approx. 25-65 ppm) for the methylene carbons of the butanamide chain.
2D-NMR: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to confirm the assignments made from 1D spectra. COSY would show correlations between adjacent protons in the butanamide chain. HSQC would correlate each proton signal to its directly attached carbon, while HMBC would reveal longer-range correlations between protons and carbons (2-3 bonds away), confirming the connectivity between the phenyl rings, the amide linkage, the carbonyl group, and the phenoxy ether linkage.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Amide (C=O) | - | ~172 |
| N-Phenyl C1 (C-NH) | - | ~138 |
| N-Phenyl C2, C6 | ~7.5 (d) | ~120 |
| N-Phenyl C3, C5 | ~7.3 (t) | ~129 |
| N-Phenyl C4 | ~7.1 (t) | ~124 |
| Phenoxy C1' (C-O) | - | ~158 |
| Phenoxy C2', C6' | ~6.9 (d) | ~115 |
| Phenoxy C3', C5' | ~7.3 (t) | ~130 |
| Phenoxy C4' | ~7.0 (t) | ~122 |
| CH₂ (alpha to C=O) | ~2.5 (t) | ~35 |
| CH₂ (beta to C=O) | ~2.2 (quint) | ~25 |
| CH₂ (gamma to C=O) | ~4.0 (t) | ~67 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. For this compound (C₁₆H₁₇NO₂), the exact mass is 255.1259 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 255.
The fragmentation of the molecular ion provides a fingerprint that helps confirm the structure. The molecular ions are energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk Key fragmentation pathways for this molecule would include:
Amide Bond Cleavage: Scission of the bond between the carbonyl carbon and the nitrogen atom.
Alpha-Cleavage: Breakage of the C-C bonds adjacent to the carbonyl group.
Ether Bond Cleavage: Fragmentation at the C-O bond of the phenoxy group.
These cleavages would result in a series of characteristic fragment ions that can be detected and used to piece the molecular structure together.
Table 5: Expected Key Mass Fragments for this compound
| m/z Value | Proposed Fragment Structure/Identity |
|---|---|
| 255 | [C₁₆H₁₇NO₂]⁺˙ (Molecular Ion) |
| 162 | [C₁₀H₁₂O₂]⁺˙ (Loss of phenylamine radical) |
| 120 | [C₆H₅NHCO]⁺ (Fragment from cleavage of CH₂-CO bond) |
| 94 | [C₆H₅OH]⁺˙ (Phenol radical cation) |
| 93 | [C₆H₅O]⁺ (Phenoxy ion) or [C₆H₅NH₂]⁺˙ (Aniline radical cation) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
A thorough review of scientific literature and spectral databases did not yield any experimental Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for this compound. Spectroscopic analysis is fundamental for the structural elucidation and characterization of chemical compounds. IR spectroscopy provides insights into the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, one would anticipate characteristic absorption bands corresponding to the N-H stretching of the amide group, the C=O (amide I) stretching, and the C-N stretching and N-H bending (amide II) vibrations. Additionally, peaks corresponding to the aromatic C-H bonds and the C-O-C ether linkage would be expected.
UV-Vis spectroscopy is utilized to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to arise from π-π* transitions within the phenyl rings and n-π* transitions associated with the carbonyl group of the amide. The position and intensity of these absorption maxima would provide information about the conjugated systems within the molecule.
Without experimental data, a detailed analysis of the spectroscopic properties of this compound cannot be provided.
Crystallographic Analysis of this compound and its Complexes
Detailed crystallographic data for this compound is not available in the current body of scientific literature. Such an analysis would be crucial for understanding the three-dimensional arrangement of the molecule in the solid state and its intermolecular interactions.
Single-Crystal X-ray Diffraction for Solid-State Structure
No published studies detailing the single-crystal X-ray diffraction of this compound were found. This technique is the definitive method for determining the precise atomic coordinates of a crystalline solid. A successful crystallographic analysis would provide key information, including:
Unit Cell Dimensions: The fundamental repeating unit of the crystal lattice.
Space Group: The symmetry elements present in the crystal.
Bond Lengths and Angles: Precise measurements of the covalent bonds and angles within the molecule.
Torsional Angles: Information about the conformation of the molecule.
Intermolecular Interactions: Details of hydrogen bonding, π-stacking, and other non-covalent interactions that dictate the crystal packing.
The generation of a data table with these crystallographic parameters is not possible due to the absence of experimental findings.
Co-crystallization with Target Proteins for Ligand-Binding Confirmation
There is no information available regarding the co-crystallization of this compound with any target proteins. Co-crystallization is a powerful technique in structural biology and drug design used to visualize the binding of a ligand to its protein target at an atomic level. This method confirms direct interaction and reveals the specific binding mode, including the key amino acid residues involved in the interaction. The absence of such studies indicates that the potential interactions of this compound with biological macromolecules have not been structurally characterized.
Future Research Directions and Translational Potential Non Clinical for 4 Phenoxy N Phenylbutanamide
Exploration of Novel Target Classes and Disease-Relevant Pathways
The exploration of novel biological targets for 4-phenoxy-N-phenylbutanamide would be a critical first step in elucidating its therapeutic potential. The structural motifs present in the molecule, namely the phenoxy and N-phenyl groups, are found in a variety of biologically active compounds. This suggests that this compound could interact with a range of protein targets.
Initial screening efforts would likely involve high-throughput screening (HTS) against diverse panels of receptors, enzymes, and ion channels. Given the prevalence of the phenoxyacetamide scaffold in compounds with demonstrated biological activities, potential target classes could include, but are not limited to, kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.
Table 1: Potential Target Classes for this compound
| Target Class | Rationale for Investigation | Potential Disease Indications |
| Kinases | The phenoxy-N-phenyl motif is present in some kinase inhibitors. | Cancer, Inflammatory Diseases |
| GPCRs | The aromatic features of the molecule may facilitate binding to GPCRs. | Neurological Disorders, Metabolic Diseases |
| Nuclear Receptors | The lipophilic nature of the compound could allow for intracellular targeting. | Endocrine Disorders, Cancer |
| Ion Channels | Amide-containing compounds have been shown to modulate ion channel activity. | Neurological Disorders, Cardiovascular Diseases |
Note: The information in this table is hypothetical and based on the structural characteristics of this compound and general trends in medicinal chemistry.
Development of Advanced in vitro and ex vivo Biological Models for Mechanistic Studies
To move beyond simple target identification, the development and utilization of advanced biological models would be essential for detailed mechanistic studies of this compound. Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to recapitulate the complexity of native tissue environments.
Furthermore, ex vivo models using fresh patient tissue samples could be employed to assess the compound's activity in a setting that closely mimics the in vivo environment. These models would be invaluable for understanding the compound's mechanism of action and identifying potential biomarkers of response.
Integration with Systems Biology and Network Pharmacology Approaches
A systems-level understanding of the biological effects of this compound can be achieved through the integration of systems biology and network pharmacology. These approaches move beyond the "one drug, one target" paradigm and consider the broader impact of a compound on complex biological networks.
By combining experimental data from proteomics, transcriptomics, and metabolomics with computational modeling, a comprehensive picture of the cellular response to this compound can be constructed. Network pharmacology can help to identify not only the primary target but also secondary targets and off-target effects, which is crucial for predicting both efficacy and potential side effects. This holistic view can aid in identifying novel therapeutic applications and understanding the polypharmacology of the compound.
Challenges and Opportunities in the Academic Research of Amide-Based Compounds
The amide bond is a cornerstone of peptide and protein structure and is present in a significant number of pharmaceuticals. However, the academic research of novel amide-based compounds like this compound faces both challenges and opportunities.
A key challenge lies in the chemical space already explored for amide-containing molecules. Identifying novel and patentable structures with unique biological activities can be difficult. Furthermore, issues related to metabolic stability and oral bioavailability are common for amide-based compounds and would need to be addressed in the development of this compound.
Conversely, the synthetic tractability of the amide bond offers significant opportunities for the creation of diverse chemical libraries for screening. Modern synthetic methodologies can facilitate the rapid generation of analogs of this compound, allowing for systematic structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Potential for Derivatization into Chemical Probes and Research Tools for Cellular Processes
Beyond its direct therapeutic potential, this compound could serve as a scaffold for the development of chemical probes and research tools. By incorporating reporter tags such as fluorescent dyes, biotin, or photo-crosslinkable moieties, derivatives of the compound could be synthesized to investigate its cellular localization, target engagement, and protein-protein interactions.
These chemical probes would be instrumental in target validation and in dissecting the specific cellular pathways modulated by the parent compound. For example, a fluorescently labeled analog could be used in high-content imaging studies to visualize its subcellular distribution and its effect on cellular morphology and signaling events.
Table 2: Examples of Potential Derivatizations of this compound for Research Tools
| Derivative Type | Reporter Tag | Research Application |
| Fluorescent Probe | e.g., Fluorescein, Rhodamine | Cellular imaging, localization studies |
| Affinity Probe | e.g., Biotin | Target identification and pull-down assays |
| Photoaffinity Probe | e.g., Benzophenone, Diazirine | Covalent labeling of target proteins |
Note: This table presents hypothetical examples of how this compound could be derivatized for use as a research tool.
While specific research on this compound is currently limited, its chemical structure provides a promising starting point for a range of future research directions. Through a systematic approach involving novel target exploration, the use of advanced biological models, and the integration of systems-level analyses, the therapeutic and scientific potential of this compound and its derivatives can be thoroughly investigated. The development of chemical probes from this scaffold would further enhance its value as a tool to explore complex cellular processes.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and reaction conditions for 4-phenoxy-N-phenylbutanamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of phenoxybutanoic acid derivatives with aniline under amide-forming conditions. Common reagents include coupling agents like EDC/HOBt or thionyl chloride for acid activation. Reaction conditions often involve anhydrous solvents (e.g., DMF or THF), nitrogen atmosphere, and controlled temperatures (60–80°C). For example, analogous syntheses of related butanamide derivatives use reflux conditions in toluene with catalytic acid .
- Example Protocol :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 4-Phenoxybutanoic acid, SOCl₂ | Acid activation |
| 2 | Aniline, DMF, 70°C | Amide bond formation |
| 3 | Column chromatography (hexane:EtOAc) | Purification |
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (MS) are essential. Key NMR signals include:
- ¹H NMR : A triplet at δ ~2.5 ppm (CH₂ adjacent to carbonyl), a multiplet at δ ~6.8–7.5 ppm (aromatic protons).
- ¹³C NMR : Carbonyl resonance at ~170 ppm, aromatic carbons at ~115–150 ppm.
High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 296.1 (C₁₇H₁₇NO₂). Analogous compounds (e.g., N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide) are validated using these methods .
Q. What common chemical reactions does this compound undergo?
- Methodological Answer : The compound participates in:
- Hydrolysis : Under acidic/basic conditions to yield 4-phenoxybutanoic acid and aniline.
- Reduction : Using LiAlH₄ to form 4-phenoxy-N-phenylbutanamine.
- Electrophilic substitution : Bromination or nitration on the phenyl rings under specific conditions .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer : Yield optimization may involve:
- Continuous flow reactors : Enhanced mixing and temperature control (e.g., 75°C, residence time 30 min) for scalable production .
- Catalytic systems : Palladium catalysts for coupling steps or enzyme-mediated amidation (e.g., lipases in non-aqueous media) .
- DoE (Design of Experiments) : Statistical optimization of solvent polarity, stoichiometry, and temperature gradients .
Q. How to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Strategies include:
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorescence-based) with cell viability (MTT assay).
- Structural analogs : Test derivatives (e.g., 4-(4-chloro-2-methylphenoxy)-N-(pyridin-4-yl)butanamide) to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies using standardized protocols (IC₅₀ normalization) .
Q. What computational approaches predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., cyclooxygenase-2) to model interactions.
- MD simulations : Assess stability of ligand-enzyme complexes (e.g., 20 ns simulations in GROMACS).
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs .
Q. How do substituents on the phenyl rings modulate the compound’s bioactivity?
- Methodological Answer : Systematic SAR studies are recommended:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance enzyme inhibition (e.g., IC₅₀ reduced by ~40% in 4-chloro analogs).
- Polar groups (e.g., -NH₂, -OH) improve solubility but may reduce membrane permeability.
- Example : N-[4-(aminomethyl)phenyl]-4-phenoxybutanamide shows altered binding kinetics due to the aminomethyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
